1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone
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Overview
Description
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and an acetone moiety at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone can be synthesized through several methods:
Cyclization of Amidoximes: One common method involves the cyclization of O-acylamidoximes with carboxylic acids or their derivatives in the presence of organic bases.
One-Pot Synthesis: Another efficient route is the one-pot synthesis from amidoximes and aldehydes or carboxyl derivatives in aprotic solvents like DMSO, using inorganic bases.
Oxidative Cyclization: This method involves the oxidative cyclization of appropriate precursors, although it is less commonly used.
Industrial Production Methods:
Chemical Reactions Analysis
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms, depending on the reagents and conditions used.
Substitution: The phenyl and acetone groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the oxadiazole ring.
Reduction Products: Reduced forms of the acetone moiety.
Substitution Products: Substituted phenyl or acetone derivatives.
Scientific Research Applications
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetone can be compared with other oxadiazole derivatives:
1,2,3-Oxadiazole: Differing in the position of nitrogen atoms, this isomer exhibits distinct chemical and biological properties.
1,2,5-Oxadiazole: Another isomer with unique reactivity and applications.
1,3,4-Oxadiazole: Known for its broad spectrum of biological activities and applications in drug discovery.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxadiazole isomers .
Properties
IUPAC Name |
1-(3-phenyl-1,2,4-oxadiazol-5-yl)propan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8(14)7-10-12-11(13-15-10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXFDOPCWOTFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=NC(=NO1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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